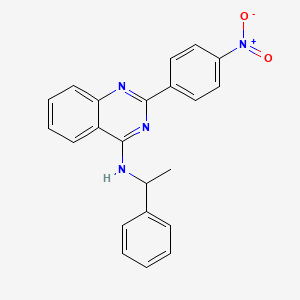

2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-15(16-7-3-2-4-8-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(14-12-17)26(27)28/h2-15H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDRXBPBRGLEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of o-aminobenzamides with appropriate reagents.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring.

Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a substitution reaction, where the nitrogen atom of the quinazoline ring is alkylated with a phenylethyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

Amine Functionalization Reactions

The secondary amine at the 4-position undergoes typical nucleophilic reactions:

a. Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

###

Reaction :

Conditions : DCM, triethylamine, 0°C to RT .

Yield : ~85–92% (analogous compounds) .

b. Alkylation

Further alkylation is limited due to steric hindrance from the phenylethyl group, but methyl iodide under basic conditions can produce quaternary ammonium salts.

Nitro Group Transformations

The 4-nitrophenyl group participates in reduction and nucleophilic substitution:

a. Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl systems reduce the nitro group to an amine:

###

Reaction :

Conditions : Ethanol, RT, 6–12 hrs .

Application : Produces intermediates for bioactive analogs .

b. Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the phenyl ring for substitution with strong nucleophiles (e.g., thiols, amines):

###

Example :

Conditions : DMF, K₂CO₃, 80°C .

Quinazoline Core Modifications

The heterocyclic ring supports electrophilic and transition metal-catalyzed reactions:

a. C-H Functionalization

Palladium-catalyzed coupling at the C2 or C7 positions:

###

Reaction :

Conditions : Dioxane, 100°C .

b. Oxidation

The 1,3-diazine ring resists oxidation, but side-chain nitro groups may oxidize adjacent substituents under strong acidic conditions .

Sulfonation and Sulfonylation

The quinazoline sulfur analogs (e.g., sulfonyl derivatives) are synthesized via:

###

Reaction :

Conditions : Pyridine, 0°C .

Yield : 70–80% .

Biological Activity-Driven Reactions

In medicinal chemistry applications, this compound undergoes:

a. Prodrug Formation

Phosphate or ester derivatives are synthesized to enhance solubility:

###

Example :

Conditions : THF, DIEA .

b. Metal Complexation

Coordinates with Fe³⁺ or Cu²⁺ via the quinazoline nitrogen, as seen in related analogs .

Mechanistic Insights

Scientific Research Applications

2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The quinazoline core can interact with specific binding sites, modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents :

- Electron-withdrawing groups (e.g., 4-nitrophenyl in the target compound) may enhance binding to electron-deficient pockets in target proteins, whereas electron-donating groups (e.g., morpholinyl, pyrrolidinyl) improve solubility and metabolic stability .

- Morpholinyl and pyrrolidinyl substituents are associated with analgesic activity and nuclear transport inhibition , respectively, highlighting the role of heterocyclic amines in target specificity .

Position 4 Substituents: The 1-phenylethylamine group (shared by the target compound and Importazole) introduces chirality, which can influence stereoselective interactions with biological targets . Substitutions with aryl groups (e.g., thiophen-2-ylmethyl, 4-phenoxyphenyl) are linked to kinase inhibition and enzyme modulation, suggesting hydrophobic interactions are critical for activity .

Key Observations:

- Microwave-assisted synthesis (e.g., Importazole) achieves high yields (>95%) and reduced reaction times, making it advantageous for scaling production .

- Suzuki coupling is effective for introducing aryl groups at position 6 but requires careful optimization to minimize byproducts .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Key Observations:

- Morpholinyl derivatives exhibit balanced LogP and solubility, making them suitable for CNS-targeted therapies .

Biological Activity

2-(4-Nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound in focus has shown promise in various biological assays, indicating its potential as a lead compound in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinazoline core with a nitrophenyl group and a phenylethyl substituent, which may influence its biological activity.

The biological activity of quinazoline derivatives often involves multiple mechanisms, including:

- Inhibition of Enzymatic Activity : Quinazoline compounds have been reported to inhibit various enzymes involved in cancer progression and bacterial virulence.

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, potentially by disrupting biofilm formation and inhibiting quorum sensing systems in bacteria such as Pseudomonas aeruginosa .

- Anticancer Properties : Studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of DNA repair mechanisms .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

These values indicate moderate potency in inhibiting cell growth, suggesting that this compound could serve as a scaffold for further optimization.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against multiple bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings highlight the broad-spectrum antimicrobial potential of the compound.

Case Studies

- Case Study on Anticancer Activity : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation. The study concluded that modifications to the phenyl group could enhance cytotoxicity .

- Case Study on Antimicrobial Efficacy : A recent investigation into the antibacterial properties of this quinazoline derivative revealed that it effectively inhibited biofilm formation in Pseudomonas aeruginosa. The mechanism was attributed to interference with the quorum sensing pathways, leading to reduced virulence factor expression .

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(4-nitrophenyl)-N-(1-phenylethyl)quinazolin-4-amine, and how can purity be validated?

Methodological Answer :

- Synthesis : A common approach involves substitution reactions on a quinazoline core. For example, starting with a quinazolin-4-amine scaffold, introduce the 4-nitrophenyl group via nucleophilic aromatic substitution under reflux conditions. The N-(1-phenylethyl) substituent can be added using alkylation or reductive amination with appropriate protecting groups .

- Validation : Confirm purity via HPLC (≥95%) and characterize using -/-NMR to verify substitutions. Mass spectrometry (HRMS) ensures molecular weight accuracy, while elemental analysis validates C/H/N ratios .

Q. 1.2. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer :

- Use cell-based assays targeting kinase inhibition (e.g., Src/Abl kinases) or apoptosis induction, as quinazolines often modulate these pathways. For example:

- Kinase inhibition : ATP-binding site competition assays with recombinant kinases (IC determination) .

- Apoptosis : Caspase-3/7 activation assays in cancer cell lines (e.g., HeLa) .

- Include positive controls like known kinase inhibitors (e.g., AZD0530 ) to benchmark activity.

Advanced Research Questions

Q. 2.1. How can 3D-QSAR models optimize the compound’s activity against specific targets?

Methodological Answer :

- Model Construction : Use a dataset of quinazoline derivatives with known IC values. Align structures using molecular superimposition (e.g., quinazoline core as template). Calculate steric/electrostatic fields using CoMFA or CoMSIA .

- Validation : Cross-validate with a test set (R > 0.6, Q > 0.5). Focus on regions where bulky substituents (e.g., 4-nitrophenyl) enhance steric interactions, or electron-withdrawing groups improve binding .

Q. 2.2. How to resolve contradictions in activity data between in vitro and in vivo models?

Methodological Answer :

- Pharmacokinetic Profiling : Assess solubility (logP), plasma stability, and metabolic clearance. Poor in vivo activity may stem from rapid hepatic metabolism (e.g., CYP3A4 oxidation of the phenylethyl group) .

- Formulation Adjustments : Use prodrug strategies (e.g., esterification of the nitro group) to enhance bioavailability .

- Target Engagement : Validate target binding in vivo via PET imaging or pharmacodynamic biomarkers (e.g., phospho-Src levels) .

Q. 2.3. What structural modifications improve selectivity for kinase targets while reducing off-target effects?

Methodological Answer :

- Substitution Analysis :

- C-2 Position : Replace 4-nitrophenyl with morpholine (electron-donating groups reduce off-target binding to non-kinase proteins) .

- N-Substituent : Introduce polar groups (e.g., morpholinopropyl) to enhance solubility and selectivity for kinase ATP pockets .

- Docking Studies : Use AutoDock Vina to predict interactions with kinase hinge regions (e.g., c-Src vs. EGFR). Prioritize derivatives with hydrogen bonds to Met341 (c-Src) over Thr790 (EGFR) .

Analytical and Structural Questions

Q. 3.1. How to characterize intermolecular interactions in the crystal structure of this compound?

Methodological Answer :

- X-ray Crystallography : Resolve π-π stacking (3.76–3.77 Å centroid distances) between quinazoline rings and N–H⋯N hydrogen bonds (2.1–2.3 Å) involving the phenylethyl group .

- Hirshfeld Analysis : Quantify contribution of H-bonding (∼15%) and van der Waals interactions (∼60%) to crystal packing .

Q. 3.2. What spectroscopic techniques distinguish between polymorphic forms?

Methodological Answer :

- Solid-State NMR : Compare chemical shifts to identify hydrogen-bonding variations.

- Raman Spectroscopy : Detect lattice vibrations (e.g., 1600 cm for nitro group stretching) unique to each polymorph .

Data Interpretation and Reproducibility

Q. 4.1. How to address batch-to-batch variability in biological activity?

Methodological Answer :

- Quality Control : Enforce strict synthetic protocols (e.g., reaction time ±5%, solvent purity ≥99.9%).

- Bioactivity Normalization : Express results as % inhibition relative to a reference batch in each assay .

Q. 4.2. What statistical methods are robust for SAR analysis of quinazoline derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.